molecular formula C14H10BrN3O4 B5782949 4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5782949
M. Wt: 364.15 g/mol
InChI Key: RINNLBDFZOWRCO-UHFFFAOYSA-N
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Description

4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as Boc-4-bromo-ONB, and it is a derivative of the amino acid tryptophan.

Mechanism of Action

The mechanism of action of Boc-4-bromo-ONB is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase. These enzymes are involved in the biosynthesis of serotonin and the degradation of tryptophan, respectively. By inhibiting these enzymes, Boc-4-bromo-ONB may affect the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
Boc-4-bromo-ONB has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Boc-4-bromo-ONB has also been shown to inhibit the activity of tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which may affect the levels of serotonin and tryptophan in the brain.

Advantages and Limitations for Lab Experiments

Boc-4-bromo-ONB has several advantages for lab experiments. It is relatively easy to synthesize, and it has been used as a building block for the synthesis of other compounds with potential therapeutic applications. However, there are also some limitations to its use. Boc-4-bromo-ONB may have off-target effects, and its mechanism of action is not fully understood. Additionally, it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

For the study of Boc-4-bromo-ONB include the development of more potent and selective inhibitors of tryptophan hydroxylase and indoleamine 2,3-dioxygenase, the study of the role of tryptophan in protein-protein interactions, and the exploration of its potential therapeutic applications.

Synthesis Methods

The synthesis of Boc-4-bromo-ONB involves several steps. First, 4-bromoaniline is reacted with ethyl chloroformate to form 4-bromo-N-ethoxycarbonylaniline. This compound is then reacted with 4-nitrobenzoyl chloride to form 4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide. The final product is obtained by deprotecting the Boc group using trifluoroacetic acid.

Scientific Research Applications

Boc-4-bromo-ONB has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been used as a tool to study the role of tryptophan in protein-protein interactions. Boc-4-bromo-ONB has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-11-5-1-9(2-6-11)13(16)17-22-14(19)10-3-7-12(8-4-10)18(20)21/h1-8H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINNLBDFZOWRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON=C(C2=CC=C(C=C2)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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